Praeruptorin C
Overview
Description
Praeruptorin C (Pra-C) is a bioactive compound extracted from the root of Peucedanum praeruptorum Dunn, a traditional Chinese medicine. It has been studied for its various physiological and pharmacological effects, including cardiovascular benefits, neuroprotection, anti-osteoporotic effects, anti-cancer properties, and analgesic effects. Pra-C has shown potential as a novel and versatile drug for the treatment and prevention of various diseases .
Synthesis Analysis
While the provided papers do not detail the chemical synthesis of Praeruptorin C, they do discuss its extraction from natural sources, specifically from the roots of Peucedanum praeruptorum Dunn. The compound is one of the major bioactive constituents of this plant and is used in traditional medicine .
Molecular Structure Analysis
The molecular structure of Praeruptorin C is not explicitly discussed in the provided papers. However, its activity as a calcium antagonist and its interaction with various cellular pathways suggest that its structure allows it to interact with specific receptors and enzymes within the body .
Chemical Reactions Analysis
Praeruptorin C has been shown to interact with biological systems in several ways. It affects blood pressure by modulating the expression of phospholamban in spontaneously hypertensive rats . It also influences the expression of proteins such as BDNF, DARPP32, and huntingtin in the context of Huntington's disease . Additionally, Pra-C has been shown to suppress osteoclast formation and bone resorption by attenuating the activation of specific signaling pathways . In the context of cancer, Pra-C inhibits ERK/CTSD signaling pathways in non-small cell lung cancer . These interactions indicate that Pra-C participates in various chemical reactions within the body, leading to its diverse pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of Praeruptorin C are not directly described in the provided papers. However, its ability to be separated and determined by micellar electrokinetic chromatography suggests that it has specific physicochemical characteristics that allow for its analysis using this method . Additionally, its solubility and stability would be important factors in its bioavailability and therapeutic potential, as indicated by its various pharmacological activities .
Case Studies and Effects
Several studies have demonstrated the effects of Praeruptorin C in animal models. For instance, Pra-C lowered systolic pressure and improved cardiac function in spontaneously hypertensive rats . It alleviated motor deficits and depression-like behavior in a mouse model of Huntington's disease . Pra-C also showed beneficial effects on bone mass in ovariectomized mice, a model for post-menopausal bone loss . In human non-small cell lung cancer cells, Pra-C suppressed cell proliferation and metastasis . Additionally, Pra-C exerted an analgesic effect by inhibiting microglial activation in a mouse model of chronic inflammatory pain . These case studies highlight the therapeutic potential of Praeruptorin C across a range of conditions.
Scientific Research Applications
Vascular Health and Hypertension Management
- Praeruptorin C has been shown to inhibit the proliferation of cattle aortic smooth muscle cells, an effect that is important in the prevention and treatment of vascular hyperplastic diseases (Wei et al., 2002).
- It has demonstrated effectiveness in reducing blood pressure and improving cardiac function in hypertensive rats (Wenjie et al., 2014), and in preventing vascular hypertrophy and increasing nitric oxide production in hypertensive rats (Mr et al., 2001).
Neuroprotective Effects
- Praeruptorin C has been found to have a neuroprotective effect against NMDA-induced apoptosis in cultured cortical neurons, suggesting its potential in treating neurological disorders (Yang et al., 2013).
- It has also shown promise in the treatment of Huntington's disease-like symptoms in mice, indicating its potential in managing movement, psychiatric, and cognitive symptoms associated with this condition (Wang et al., 2017).
Pain Management and Anti-Inflammatory Effects
- Praeruptorin C has exhibited analgesic effects by inhibiting microglial activation in the anterior cingulate cortex in a mouse model of chronic inflammatory pain (Su et al., 2021).
Antidepressant Properties
- Studies have shown that Praeruptorin C may act as an antidepressant by restoring AMPA receptors and neurotrophic factors in a mouse model of chronic unpredictable mild stress, suggesting its potential in managing depression (Shi et al., 2015).
Bone Health and Osteoporosis Treatment
- Praeruptorin C has been found to have beneficial effects on osteoporotic bone in ovariectomized mice, suggesting its potential use in treating osteoporosis (Liu et al., 2017).
Cancer Treatment
- Research has indicated that Praeruptorin C may have antiproliferative and antimetastatic effects on human non–small cell lung cancer, making it a potential novel strategy for treating this type of cancer (Liu et al., 2020).
Cardiovascular Protection
- Praeruptorin C has shown protective effects against myocardial ischemic injury in animal models, suggesting its potential in cardiovascular disease management (Hao & Zhi-wei, 2007).
properties
IUPAC Name |
[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVJROSOIXJGR-IULGZIFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100692 | |
Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Praeruptorin C | |
CAS RN |
72463-77-5, 83382-71-2 | |
Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72463-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Praeruptorin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.